Bicyclo[2.2.1]heptan-1-ol
Overview
Description
Bicyclo[2.2.1]heptan-1-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C7H12O. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The compound is a white crystalline solid at room temperature and is known for its pleasant camphor-like odor.
Mechanism of Action
Target of Action
The primary targets of Bicyclo[2.2.1]heptan-1-ol are currently unknown. The compound’s structure is embedded in numerous compounds with various functions , suggesting a potential for diverse biological interactions
Mode of Action
The exact mode of action of Bicyclo[22It’s known that similar compounds can be converted into corresponding lactones using certain enzymes . This suggests that this compound may interact with its targets through enzymatic transformations.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The transformation of similar compounds into lactones suggests that it may be involved in metabolic pathways related to lactone biosynthesis
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound behaves in the body.
Result of Action
The molecular and cellular effects of Bicyclo[22Given its potential involvement in lactone biosynthesis , it may influence cellular processes related to this pathway. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of norcamphor using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically takes place in anhydrous ether or tetrahydrofuran (THF) as solvents, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of norbornene in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form norcamphor using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate; typically in aqueous or acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Thionyl chloride, phosphorus tribromide; in anhydrous conditions.
Major Products
Oxidation: Norcamphor
Reduction: this compound
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of various bicyclic compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-1-ol can be compared with other similar compounds such as:
Norcamphor: An oxidized form of this compound, used in similar applications but with different reactivity.
Bicyclo[2.2.1]heptane: The parent hydrocarbon, lacking the hydroxyl group, used as a starting material in various synthetic routes.
Bicyclo[2.2.1]heptan-2-ol: A positional isomer with the hydroxyl group at a different position, exhibiting different chemical properties and reactivity
This compound stands out due to its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPIBTGJOVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335276 | |
Record name | Bicyclo[2.2.1]heptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51566-98-4 | |
Record name | Bicyclo[2.2.1]heptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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